molecular formula C7H8N2O B1313314 4-Methylpyridine-2-carboxamide CAS No. 54089-04-2

4-Methylpyridine-2-carboxamide

Cat. No.: B1313314
CAS No.: 54089-04-2
M. Wt: 136.15 g/mol
InChI Key: VEDSTRYKPBORIS-UHFFFAOYSA-N
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Description

4-Methylpyridine-2-carboxamide is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a carboxamide group at the second position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

4-Methylpyridine-2-carboxamide, a pyridine carboxamide derivative, has been identified as a promising drug lead for Mycobacterium tuberculosis . This molecule is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG) but inactive against other pathogens .

Mode of Action

Mechanistic studies revealed that this compound is a prodrug and that its anti-mycobacterial activity requires AmiC-dependent hydrolysis . It inhibits M. tuberculosis growth in macrophages by inducing autophagy .

Biochemical Pathways

It’s known that all components of vitamin b3, including pyridine derivatives, are precursors to the nicotinamide-derived redox cofactor,nicotinamide adenine dinucleotide (NAD) . This suggests that this compound may influence NAD-dependent pathways.

Pharmacokinetics

A related pyridine carboxamide derivative showed high drug exposure and linear pharmacokinetics after intravenous and oral administration . The bioavailability was close to 100%, and the metabolic stability of the compound in hepatic microsomes of mice and humans was very high . These findings suggest that this compound may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are primarily its bacteriostatic effect on M. tuberculosis in liquid cultures and its bactericidal effect in macrophages . It also induces autophagy in macrophages, which may contribute to its anti-mycobacterial activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, a strain of Arthrobacter sp. KM-4, isolated from soil contaminated with pyridine-containing wastes, was found to degrade pyridines efficiently This suggests that environmental bacteria could potentially affect the bioavailability and efficacy of this compound

Biochemical Analysis

Biochemical Properties

4-Methylpyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and metabolic pathways . This modulation can lead to changes in cellular metabolism, including alterations in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites and preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, this compound may localize to specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2-carboxamide typically involves the reaction of 4-methylpyridine with a suitable carboxylating agent. One common method is the reaction of 4-methylpyridine with carbon dioxide in the presence of a base, followed by the conversion of the resulting carboxylate to the carboxamide using ammonia or an amine .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the carboxylation reaction under milder conditions, making the process more economically viable .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylpyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Comparison: 4-Methylpyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

4-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDSTRYKPBORIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467582
Record name 4-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54089-04-2
Record name 4-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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